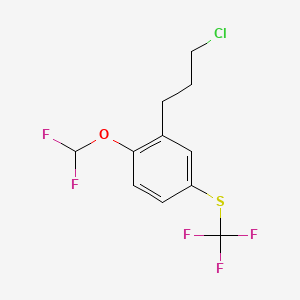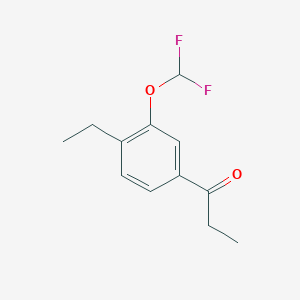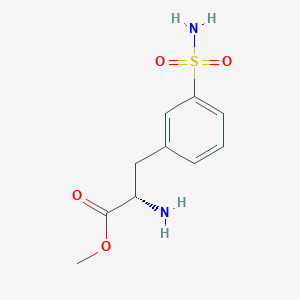
methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a sulfamoyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a protected amino acid derivative, which undergoes sulfonation and subsequent esterification to yield the desired product. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.
化学反应分析
Types of Reactions: Methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The sulfamoyl group can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
科学研究应用
Methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate exerts its effects involves its interaction with specific molecular targets. The amino and sulfamoyl groups can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl ring can also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
- Methyl (2S)-2-amino-3-(4-sulfamoylphenyl)propanoate
- Methyl (2S)-2-amino-3-(2-sulfamoylphenyl)propanoate
Comparison: Methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate is unique due to the position of the sulfamoyl group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and binding affinity to molecular targets. Compared to its isomers, this compound may exhibit different biological activities and chemical properties, making it a valuable molecule for specific applications.
属性
分子式 |
C10H14N2O4S |
|---|---|
分子量 |
258.30 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate |
InChI |
InChI=1S/C10H14N2O4S/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)17(12,14)15/h2-5,9H,6,11H2,1H3,(H2,12,14,15)/t9-/m0/s1 |
InChI 键 |
BQJVDEJGLZZZSB-VIFPVBQESA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CC(=CC=C1)S(=O)(=O)N)N |
规范 SMILES |
COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-](/img/structure/B14066676.png)


![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)
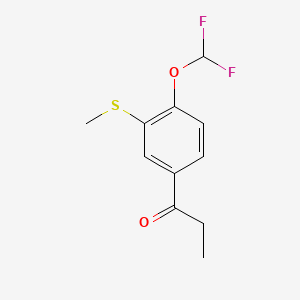

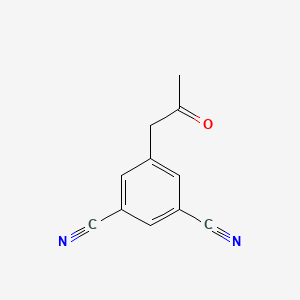
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL](/img/structure/B14066702.png)
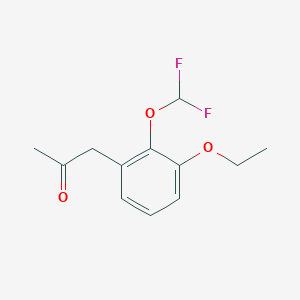

![Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14066723.png)

